N-(1H-indol-6-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide
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Overview
Description
- N-(1H-indol-6-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with a fused heterocyclic structure.
- The compound contains an indole ring (1H-indol-6-yl) and a dihydroisoquinoline ring (1,2-dihydroisoquinoline-4-carboxamide).
- Its chemical formula is C₁₉H₁₉N₃O₂.
- The indole moiety is known for its diverse biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Preparation Methods
- The synthetic route to obtain this compound involves several steps:
Esterification: Nicotinic acid is esterified to yield an intermediate compound.
Oxidation: The intermediate undergoes oxidation using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Addition: A nucleophilic addition reaction leads to the final compound.
- Industrial production methods may involve modifications for scalability and efficiency.
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidants (e.g., mCPBA), reducing agents (e.g., hydrides), and nucleophiles.
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: Explored for antitumor or antifibrotic effects.
Industry: May serve as a precursor for drug development.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other indole-based derivatives, such as indole-2-carboxylates and pyrimidines.
- Uniqueness lies in the combination of indole and dihydroisoquinoline moieties.
Remember that this compound’s detailed studies and applications are ongoing, and further research will enhance our understanding of its potential
Properties
Molecular Formula |
C21H19N3O2 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-1-oxo-2-propan-2-ylisoquinoline-4-carboxamide |
InChI |
InChI=1S/C21H19N3O2/c1-13(2)24-12-18(16-5-3-4-6-17(16)21(24)26)20(25)23-15-8-7-14-9-10-22-19(14)11-15/h3-13,22H,1-2H3,(H,23,25) |
InChI Key |
ARVKHMYKAREDEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
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